molecular formula C16H13Cl2N5OS B2995815 2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide CAS No. 880802-53-9

2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide

Cat. No. B2995815
CAS RN: 880802-53-9
M. Wt: 394.27
InChI Key: MJYSAZACEVJAPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C16H13Cl2N5OS and its molecular weight is 394.27. The purity is usually 95%.
BenchChem offers high-quality 2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Vibrational Spectroscopic Analysis and Quantum Computational Approach

A study conducted by Jenepha Mary, Pradhan, and James (2022) delved into the antiviral active molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide. This research utilized vibrational spectroscopy, including Raman and Fourier transform infrared spectroscopy, alongside density functional theory (DFT) models to characterize the molecule. The study highlighted the molecule's geometric equilibrium, hydrogen bonding, and vibrational wavenumbers, offering insights into its stability and intermolecular interactions. The analysis also covered pharmacokinetic properties and in-silico docking to assess inhibition activity against viruses, shedding light on the compound's potential antiviral applications (Jenepha Mary, Pradhan, & James, 2022).

Antimicrobial Activity of Related Compounds

Research by Sah et al. (2014) focused on the synthesis of formazans from a Mannich base related to 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents. This study highlighted the process of creating the Mannich base and its subsequent transformation into formazans, which were then evaluated for their antimicrobial properties against various bacterial and fungal strains. The synthesized compounds exhibited moderate activity, indicating their potential as antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).

Antiexudative Activity of Pyrolin Derivatives

Another significant study by Chalenko et al. (2019) explored the synthesis and antiexudative activity of pyrolin derivatives of 2-((4-amino-5-(furan-2-il)-1,2,4-triazol-4H-3-il)-sulfanyl)-N-acetamides. This research aimed at creating new, potentially bioactive compounds through a detailed synthesis process. The compounds exhibited antiexudative properties in experiments, surpassing the reference drug in some instances, which points towards their therapeutic potential in treating conditions associated with inflammation or edema (Chalenko, Bezugly, Sirova, Chekman, & Demchenko, 2019).

properties

IUPAC Name

2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N5OS/c17-11-3-1-10(2-4-11)15-21-22-16(23(15)19)25-9-14(24)20-13-7-5-12(18)6-8-13/h1-8H,9,19H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJYSAZACEVJAPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide

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